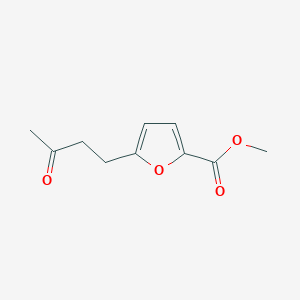
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a unique structure that includes a cyclopropyl group, an ethoxymethyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives . This method involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring The presence of different substituents can influence the chemical properties, reactivity, and potential applications of these compounds
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-6-9-12-5-8(11(14)15)10(13-9)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
STLCIGKFYPURNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NC=C(C(=N1)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


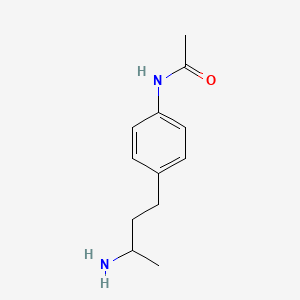
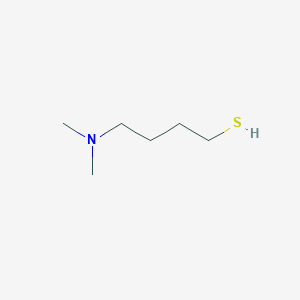


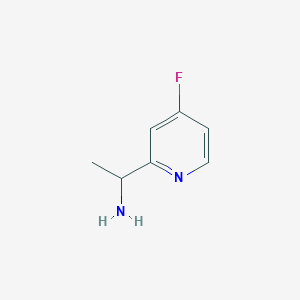
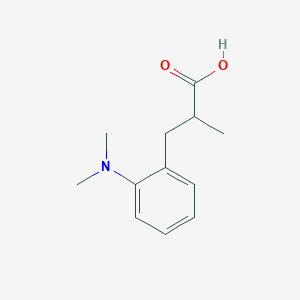
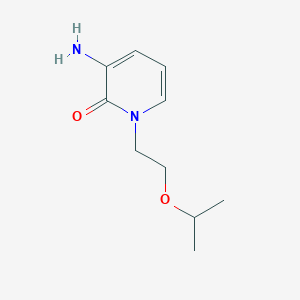
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
